molecular formula C6H16N2O6S2 B12831436 S-(((R)-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate

S-(((R)-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate

Katalognummer: B12831436
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: MYGBKEYWZQDYRP-NDXJVULZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate: is an organosulfur compound that features a unique combination of amino acids and sulfur-containing groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate typically involves the reaction of cysteine with other sulfur-containing reagents. One common method is the S-alkylation of cysteine with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of mild bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar S-alkylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product in its dihydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products Formed:

    Disulfides: Formed through oxidation.

    Thioethers: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its role in protein structure and function. It can be used to modify proteins and peptides, providing insights into protein folding and stability .

Medicine: In medicine, S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing drugs that target sulfur-containing biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate involves its interaction with specific molecular targets. The sulfur-containing group can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-((®-2-Amino-2-carboxyethyl)thio)-D-cysteine dihydrate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to form stable dihydrate crystals also sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C6H16N2O6S2

Molekulargewicht

276.3 g/mol

IUPAC-Name

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;dihydrate

InChI

InChI=1S/C6H12N2O4S2.2H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H2/t3-,4+;;

InChI-Schlüssel

MYGBKEYWZQDYRP-NDXJVULZSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.O.O

Kanonische SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.